

Physicochemical Properties of 4'-Demethoxypiperlotine C: A Technical Guide

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Compound of Interest		
Compound Name:	4'-Demethoxypiperlotine C	
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Abstract

4'-Demethoxypiperlotine C is an alkaloid with a piperidine functional group. While specific experimental data for this compound is limited in publicly accessible literature, this guide provides its known fundamental physicochemical properties. Furthermore, it outlines standardized experimental protocols for the determination of key physicochemical parameters, drawing from established methodologies for similar alkaloid compounds. This document also explores the potential biological activities and associated signaling pathways based on the well-documented effects of related alkaloids isolated from Piper nigrum L. (black pepper), offering a predictive context for the bioactivity of **4'-Demethoxypiperlotine C**.

Core Physicochemical Data

The fundamental physicochemical properties of **4'-Demethoxypiperlotine C** that have been identified are summarized in the table below.

Property	Value	Source
Molecular Formula	С15Н19NО3	N/A
Molecular Weight	261.32 g/mol	N/A



Note: Experimental data for melting point, boiling point, solubility, and pKa of **4'- Demethoxypiperlotine C** are not readily available in the cited literature. The following sections describe the standard methodologies for determining these properties.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard experimental procedures for determining the melting point, solubility, and pKa of alkaloid compounds like **4'-Demethoxypiperlotine C**.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.[1][2][3][4] For a pure compound, the melting point is a sharp, well-defined temperature range of 0.5-1.0°C.[2] Impurities typically lead to a depression and broadening of the melting point range.[2][4]

Methodology: Capillary Method[3]

- Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[1][3] If the sample is coarse, it should be crushed using a mortar and pestle.[3]
- Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The sample is compacted at the bottom of the tube by tapping or dropping it through a longer glass tube.[3]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an automated detection system.
- Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the
 onset of melting, and the temperature at which the last solid crystal disappears is recorded
 as the completion of melting. This range is reported as the melting point.[4]

Solubility Determination



Solubility is a fundamental property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Piperidine and its derivatives are generally soluble in water and a range of organic solvents due to the presence of the nitrogen atom which can participate in hydrogen bonding.[5] However, the low water solubility of many piperine-related alkaloids can be a limiting factor in their bioavailability.[6][7]

Methodology: Static Equilibrium Method

- Solvent Selection: A range of pharmaceutically relevant solvents are chosen, including water, ethanol, methanol, and buffer solutions at different pH values.
- Sample Preparation: An excess amount of **4'-Demethoxypiperlotine C** is added to a known volume of each solvent in a sealed vial.
- Equilibration: The vials are agitated at a constant temperature (e.g., 25°C and 37°C to simulate room and physiological temperature) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid.
 The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Quantification: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or as a molar concentration.

pKa Determination

The pKa value represents the acidity or basicity of a compound and is crucial for understanding its ionization state at different physiological pH values. This, in turn, affects its solubility, permeability, and interaction with biological targets.

Methodology: Potentiometric Titration

Sample Preparation: A precise amount of 4'-Demethoxypiperlotine C is dissolved in a
suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol or
DMSO) if the compound has low aqueous solubility.



- Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a burette containing a standardized titrant (e.g., HCl for a basic compound or NaOH for an acidic compound).
- Titration Process: The titrant is added to the sample solution in small, precise increments. The pH of the solution is recorded after each addition.
- Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the compound is 50% ionized. Computational methods can also be employed for pKa prediction.[8][9][10][11][12]

Predicted Biological Activity and Signaling Pathways

While direct experimental evidence for the biological activity of **4'-Demethoxypiperlotine C** is not available, its structural similarity to other alkaloids found in Piper nigrum, most notably piperine, allows for informed predictions about its potential pharmacological effects. Piperine and other black pepper alkaloids are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[13][14][15] These effects are mediated through the modulation of various cellular signaling pathways.

Anti-Inflammatory Activity

Alkaloids from Piper nigrum have been shown to exhibit significant anti-inflammatory effects. [16][17] This is often achieved through the inhibition of key inflammatory pathways.

NF-κB Signaling Pathway:

A primary mechanism of the anti-inflammatory action of black pepper alkaloids is the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [16] Under normal conditions, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B. Inflammatory stimuli lead to the degradation of I κ B, allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines (TNF- α , IL-1 β , IL-6).[17] Piperine and related compounds can suppress the degradation of I κ B, thereby preventing NF- κ B activation.[17]





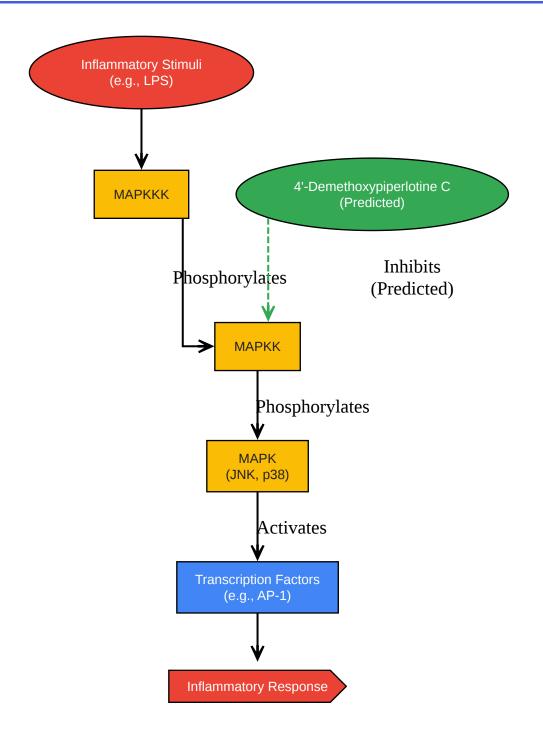


Caption: Predicted inhibition of the NF-kB signaling pathway.

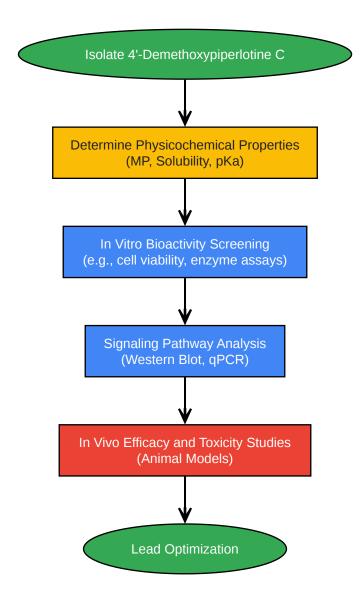
MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, is another critical regulator of inflammation. Extracts from Piper nigrum have been shown to suppress the phosphorylation of JNK and p38, which are activated by inflammatory stimuli like lipopolysaccharide (LPS).[18] By inhibiting MAPK activation, these compounds can reduce the production of inflammatory mediators.









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